molecular formula C10H11NO4 B1418581 Methyl 2,3-dimethyl-5-nitrobenzoate CAS No. 90922-71-7

Methyl 2,3-dimethyl-5-nitrobenzoate

Cat. No. B1418581
CAS RN: 90922-71-7
M. Wt: 209.2 g/mol
InChI Key: DULYKGKWIIYWPY-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-5-nitrobenzoate is an organic compound with a molecular weight of 209.2 . It is a synthetic material and pharmaceutical intermediate compound .


Synthesis Analysis

The synthesis of Methyl 2,3-dimethyl-5-nitrobenzoate involves the nitration of methyl 3-methylbenzoate . This process is environmentally friendly and utilizes a high selectivity of substrates and a green nitrating process . The key process in this strategy is the nitration of methyl 3-methylbenzoate .


Molecular Structure Analysis

The molecular structure of Methyl 2,3-dimethyl-5-nitrobenzoate is represented by the InChI code 1S/C10H11NO4/c1-6-4-8 (11 (13)14)5-9 (7 (6)2)10 (12)15-3/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 2,3-dimethyl-5-nitrobenzoate has a melting point of 74-76 degrees Celsius .

Scientific Research Applications

Application 1: Synthesis of 5-methyl-2-nitrobenzoic acid

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
  • Methods of Application or Experimental Procedures: The synthesis involves the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The main advantages of this procedure are that it utilized a high selectivity of substrates and a green nitrating process .
  • Results or Outcomes: The process resulted in the successful synthesis of 5-methyl-2-nitrobenzoic acid. The method was found to be environmentally friendly and highly selective .

Application 2: Preparation of Substituted Nitrostyrene Benzoic Acids

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids .
  • Methods of Application or Experimental Procedures: The preparation involves the reaction of Methyl 2,3-dimethyl-5-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
  • Results or Outcomes: The process resulted in the successful preparation of substituted nitrostyrene benzoic acids .

Application 3: Synthesis of Methyl Indole-4-carboxylate

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate .
  • Results or Outcomes: The process resulted in the successful synthesis of methyl indole-4-carboxylate .

Application 4: Synthesis of 5-Aminoisoquinolin-1 (2 H)-one

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of 5-aminoisoquinolin-1 (2 H)-one .
  • Results or Outcomes: The process resulted in the successful synthesis of 5-aminoisoquinolin-1 (2 H)-one .

Application 5: Synthesis of 5-nitroisocoumarin

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of 5-nitroisocoumarin .
  • Results or Outcomes: The process resulted in the successful synthesis of 5-nitroisocoumarin .

Application 6: Synthesis of Substituted Nitrostyrene Benzoic Acids

  • Summary of the Application: Methyl 2,3-dimethyl-5-nitrobenzoate may be used in the synthesis of substituted nitrostyrene benzoic acids .
  • Methods of Application or Experimental Procedures: The preparation involves the reaction of Methyl 2,3-dimethyl-5-nitrobenzoate with aromatic aldehydes in the presence of DBU in DMSO .
  • Results or Outcomes: The process resulted in the successful preparation of substituted nitrostyrene benzoic acids .

Safety And Hazards

Methyl 2,3-dimethyl-5-nitrobenzoate should be handled with care to avoid contact with skin, eyes, or clothing . It should not be ingested or inhaled, and dust formation should be avoided . In case of contact, the affected area should be washed off with plenty of water .

properties

IUPAC Name

methyl 2,3-dimethyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(11(13)14)5-9(7(6)2)10(12)15-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULYKGKWIIYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dimethyl-5-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PV Divekar, LC Vining - Canadian Journal of Chemistry, 1964 - cdnsciencepub.com
Two products have been isolated from the reaction of anhydrosepedonin with alkali and identified as 3-hydroxy-5-methyl benzoic acid and 3,4-dimethyl-5-hydroxybenzoic acid. The …
Number of citations: 15 cdnsciencepub.com

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